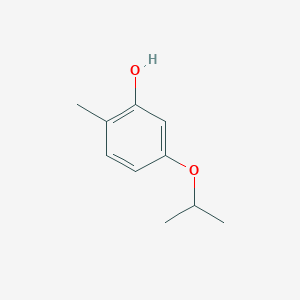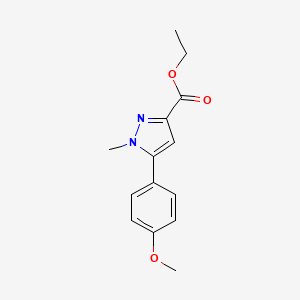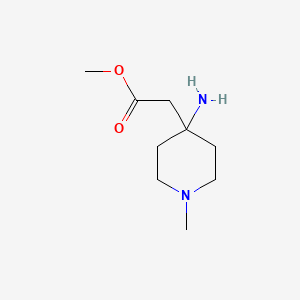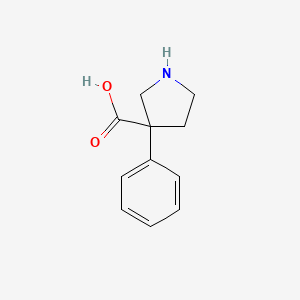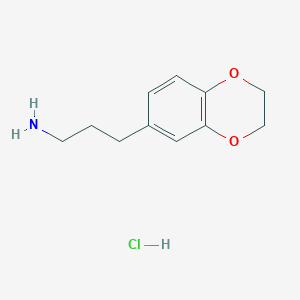
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride
説明
The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride” is a chemical compound that has been used in various research studies . It is related to other compounds such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde” and “3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol” which have been used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound is related to other compounds such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde” and "3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol" . The structure can be analyzed using techniques such as 1H NMR, 13C NMR, and EI-MS spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, purity, and storage temperature .科学的研究の応用
Environmental Impact and Fate of Similar Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, structurally related to benzodioxin derivatives through their use in pharmaceuticals and cosmetics, have been extensively studied for their environmental fate. They are considered emerging contaminants due to their ubiquity in surface water and sediments, raising concerns about their potential endocrine-disrupting effects. Research has highlighted the need for further understanding their toxicity and persistence in aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicology of Related Compounds
Toxicities and Ecological Risks of Benzophenone-3
Benzophenone-3, used in sunscreens, shares structural features with benzodioxins. It has raised concerns due to its persistence and potential for bioaccumulation, alongside its endocrine-disrupting capabilities. The widespread environmental presence and detection in human samples underline the importance of evaluating the long-term ecological and health impacts of such compounds (Kim & Choi, 2014).
Biomedical Applications of Related Compounds
Chitosan and Its Antimicrobial Potential
While not directly related to the compound , chitosan's biomedical applications, including wound healing and drug delivery systems, highlight the potential for derivatives of benzodioxin-like compounds in medicine. Chitosan’s unique chemical structure and bioactivity demonstrate how structural modifications can enhance biological applications, potentially relevant for benzodioxin derivatives (Raafat & Sahl, 2009).
Innovative Chemical Applications
Bio-inspired Adhesive Catechol-Conjugated Chitosan
The conjugation of catechol to chitosan, inspired by mussel adhesive proteins, illustrates the innovative use of chemical modifications to improve material properties. Such bio-inspired approaches could be applicable to benzodioxin derivatives, enhancing their utility in biomedical and environmental applications (Ryu, Hong, & Lee, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10;/h3-4,8H,1-2,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRGTJNRGMWDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



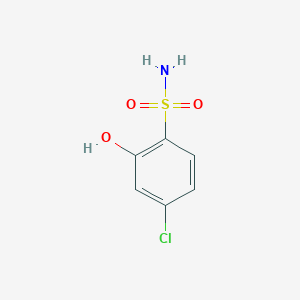
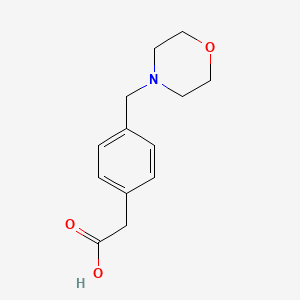
![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)

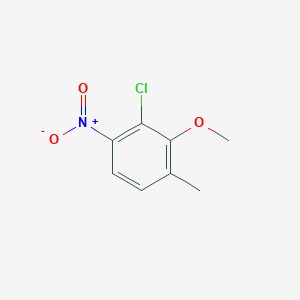
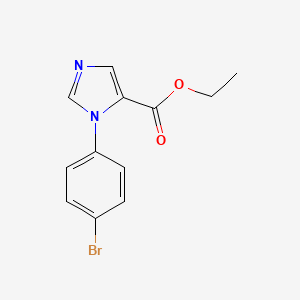
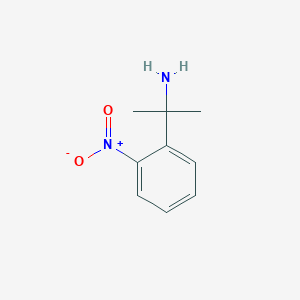
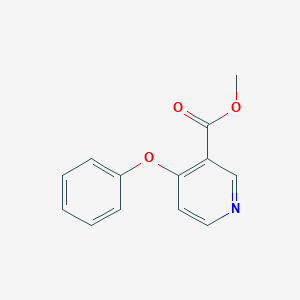
![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)
